Benzenephosphonanilide

Description

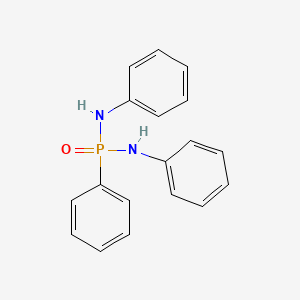

Structure

3D Structure

Properties

CAS No. |

4707-91-9 |

|---|---|

Molecular Formula |

C18H17N2OP |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

N-[anilino(phenyl)phosphoryl]aniline |

InChI |

InChI=1S/C18H17N2OP/c21-22(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H,(H2,19,20,21) |

InChI Key |

QXKWWWLBIJJKTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Benzenephosphonanilide and Its Derivatives

Elucidation of Classical and Contemporary Synthetic Pathways for Benzenephosphonanilide

The preparation of this compound has traditionally relied on established condensation reactions. However, contemporary approaches have introduced innovative techniques to enhance reaction conditions and yields.

A fundamental and widely utilized method for synthesizing this compound involves the condensation reaction between phosphorus halides and anilines. This classical approach forms the basis for many synthetic strategies. The reaction typically proceeds by the nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic phosphorus atom of the phosphorus halide, leading to the formation of a P-N bond and the elimination of a hydrogen halide.

The specific choice of phosphorus halide and aniline derivative allows for the preparation of a diverse range of substituted benzenephosphonanilides. Reaction conditions, such as solvent and temperature, can be optimized to maximize yield and purity.

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique, known as sonochemistry, utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. umb.edu This energy input can dramatically reduce reaction times, often from hours or days to minutes, and improve yields. nih.govrsc.org

In the context of this compound synthesis, ultrasound irradiation can enhance the reaction between phosphorus halides and anilines. ijsssr.com The intense mixing and energy transfer provided by sonication can overcome activation energy barriers, leading to faster and more efficient reactions. derpharmachemica.com This method often results in higher purity products and simplifies workup procedures. nih.gov The application of ultrasound is particularly beneficial in heterogeneous reactions, as it can improve mass transfer between phases.

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | nih.govrsc.org |

| Yield | Moderate to Good | Good to Excellent | rsc.org |

| Conditions | Often requires heating | Often at room temperature | ijsssr.com |

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that eliminate the need for catalysts and harmful organic solvents. orientjchem.org Catalyst-free and solvent-free reactions offer significant advantages, including reduced environmental impact, simplified purification processes, and lower costs. rsc.orgrsc.org

High hydrostatic pressure (HHP) has been explored as an effective activation method for various catalyst- and solvent-free reactions. beilstein-journals.org While specific applications to this compound synthesis are still emerging, the principles suggest potential for its use. HHP can promote reactions by influencing the transition state volume, leading to higher yields in the absence of traditional catalysts or solvents. beilstein-journals.org Another approach involves mechanochemistry, such as ball milling, which uses mechanical force to induce chemical reactions in a solvent-free environment. mdpi.com These methods represent a promising frontier for the clean and efficient synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in organic chemistry, particularly for pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. numberanalytics.com The development of stereoselective methods for preparing chiral this compound analogues is crucial for exploring their potential applications.

Key strategies for stereoselective synthesis often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. numberanalytics.com For instance, a convergent synthesis approach can be employed, where chiral amine building blocks are reacted with a suitable phosphorus-containing electrophile. beilstein-journals.org This allows for the late-stage introduction of chirality and the preparation of diverse analogues. Another strategy involves the stereoselective construction of the core structure, for example, through asymmetric aminohydroxylation of a precursor molecule. beilstein-journals.org The choice of method depends on the desired stereoisomer and the complexity of the target molecule.

Strategies for the Preparation of Polyfunctionalized this compound Derivatives

The synthesis of polyfunctionalized molecules, those bearing multiple reactive groups, is essential for creating compounds with tailored properties and for applications in areas like materials science and medicinal chemistry. nih.govrsc.org One-pot, domino multi-component reactions are highly efficient strategies for assembling complex molecules from simple starting materials in a single operation. researchgate.netresearchgate.net

These reactions can be designed to form multiple bonds and new rings in a sequential manner, often with high atom economy. nih.gov For the synthesis of polyfunctionalized this compound derivatives, a strategy could involve the reaction of a multifunctional aniline with a phosphorus reagent, followed by further functionalization of other reactive sites on the aromatic rings. Sequential C-H functionalization is another powerful technique that allows for the selective introduction of various substituents onto an aromatic core. rsc.org

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Domino/Multi-component Reactions | Multiple reactions occur in a single pot from three or more reactants. | High efficiency, atom economy, reduced waste. | researchgate.netresearchgate.net |

| Sequential C–H Functionalization | Stepwise introduction of functional groups at specific C–H bonds. | Precise control over substitution patterns. | rsc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. acs.org

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of toxic and environmentally harmful solvents. whiterose.ac.uk Water is often considered an environmentally benign solvent. derpharmachemica.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy requirements. acs.org Ultrasound and microwave irradiation can be energy-efficient alternatives to conventional heating. rasayanjournal.co.in

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. acs.org

Waste Prevention: Designing syntheses to prevent the formation of waste. acs.org

Solvent-free and catalyst-free methods, as well as the use of ultrasound, are prime examples of how green chemistry principles can be integrated into the synthesis of this compound, leading to more sustainable and environmentally friendly processes. mdpi.comrasayanjournal.co.in

Advanced Reactivity and Mechanistic Investigations of Benzenephosphonanilide

Exploration of Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus center (Sₙ2@P) is a fundamental reaction for P(V) compounds. These reactions are central to many biological processes, including phosphoryl group transfer. The mechanism can proceed either through a concerted pathway with a single pentacoordinate transition state or a stepwise pathway involving a stable or transient pentacoordinate intermediate, typically with a trigonal-bipyramidal geometry. acs.org The specific pathway is highly dependent on the nature of the nucleophile, the leaving group, and the other substituents attached to the phosphorus atom. researchgate.net

For compounds like benzenephosphonanilide, the reaction with a nucleophile (Nu⁻) would involve the attack at the electrophilic phosphorus atom. The reaction pathway can be generalized as follows:

PhP(O)(H)(NHPh) + Nu⁻ → [Intermediate/Transition State] → Products

Studies on analogous phosphinic amides show that these reactions often proceed through pentacoordinate intermediates. researchgate.net The stability and geometry of these intermediates are key to understanding the reaction's stereochemistry and rate. The presence of different substituents around the phosphorus center significantly affects the energy profile of the reaction. researchgate.net For instance, the substitution can proceed with either inversion or retention of configuration at the phosphorus center, a phenomenon extensively studied in cyclic organophosphorus compounds. researchgate.net A majority of these reactions in five-, four-, and six-membered ring systems have been found to occur with retention of the P-configuration. researchgate.net

The general mechanism for a stepwise Sₙ2@P reaction is depicted below:

Attack of Nucleophile : The incoming nucleophile attacks the phosphorus center, leading to the formation of a pentacoordinate intermediate.

Pseudorotation (Optional) : The intermediate may undergo a Berry pseudorotation, which rearranges the positions of the substituents. This step is crucial for determining the stereochemical outcome.

Departure of Leaving Group : The leaving group is expelled from the intermediate to form the final product.

The choice between a concerted and a stepwise mechanism can be influenced by the basicity of the nucleophile. For example, in the pyridinolysis of related aryl phosphates, a shift from a concerted mechanism for weakly basic pyridines to a stepwise one for more basic pyridines has been observed. acs.org

Electrophilic and Radical Reactions Involving the Benzene (B151609) Moiety

The benzene ring of this compound is susceptible to both electrophilic and radical attack, though its reactivity is modulated by the phosphonanilide substituent [-P(O)(H)NHPh].

Electrophilic Aromatic Substitution: The directing effect of a substituent in electrophilic aromatic substitution (EAS) is determined by its ability to donate or withdraw electron density via inductive and resonance effects. In related compounds, the phosphonic acid group (-PO₃H₂) is known to be a deactivating, meta-directing group. This is due to the strong electron-withdrawing inductive effect of the phosphorus center, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com The deactivation particularly affects the ortho and para positions, leaving the meta position as the most favorable site for substitution. youtube.com However, some studies on Friedel-Crafts reactions suggest that the phosphonic acid group can favor para substitution. Similarly, the electron-withdrawing nature of bromine on a phenylphosphonic acid derivative deactivates the ring and directs substitution to the meta position.

| Substituent Group (Analogs) | Activating/Deactivating | Directing Effect | Source |

| -PO₃H₂ | Deactivating | Meta | |

| -PO₃H₂ (in Friedel-Crafts) | Deactivating | Para | |

| -Br (on Phenylphosphonic acid) | Deactivating | Meta |

Radical Reactions: The benzene ring can also undergo radical reactions. Studies on phenylphosphorus compounds show that photochemically generated radicals can add to the system in two primary ways: attack at the phosphorus atom or addition to the aromatic ring. rsc.org The outcome depends on the specific radical and the other substituents on the phosphorus. For some phenylphosphoranyl radicals, the unpaired electron is centered mainly on the phosphorus atom, while for others, it is located on the aromatic ring. rsc.org In other cases, radical reactions may occur at other sites if available. For instance, radical bromination of 3-methylphenylphosphonic acid with N-bromosuccinimide (NBS) occurs selectively at the benzylic methyl group rather than on the aromatic ring. Furthermore, free-radical initiators can trigger the addition of compounds containing an H-P=O group across olefinic double bonds, a process that relies on the formation of a phosphorus-centered radical. google.com

Transformations of the P-N Amide Linkage

The phosphorus-nitrogen (P-N) bond in phosphonic amides is a key functional group whose stability and reactivity are of significant interest. This bond can be cleaved under various conditions, most notably through hydrolysis.

Acid-Catalyzed Hydrolysis: In acidic media, the P-N bond of phosphoramidates is susceptible to cleavage. acs.orgnih.gov The mechanism is complex and can involve protonation at either the phosphoryl oxygen or the amide nitrogen. journals.co.za Protonation at the nitrogen atom makes the anilide group a better leaving group, facilitating P-N bond scission. Conversely, protonation at the phosphoryl oxygen increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. journals.co.zaacs.org Studies on phosphoric-carboxylic imides show a strong susceptibility of N-C(O) bond cleavage to acid catalysis, while the P-N bond is remarkably stable in acidic solutions, suggesting that protonation occurs on the carbonyl oxygen. acs.org In phosphoramidates, it has been proposed that a diprotonated species may serve as a reactive intermediate leading to P-N bond cleavage. journals.co.za

Alkaline Hydrolysis: Under alkaline conditions, phosphinamides undergo hydrolysis with a first-order dependence on the hydroxide (B78521) ion concentration. researchgate.net The rate of this cleavage is influenced by the electronic properties of the substituents on both the phosphorus and nitrogen atoms. Electron-donating groups tend to decrease the rate of P-N bond cleavage. researchgate.net The hydrolysis typically proceeds via nucleophilic attack of the hydroxide ion on the phosphorus center. researchgate.netnih.gov

Mechanistic Studies of this compound Reactions through Kinetic and Stoichiometric Analyses

Kinetic and stoichiometric analyses are powerful tools for elucidating the detailed mechanisms of chemical reactions. google.com For this compound, such studies would provide critical data on reaction rates, orders of reaction, and the influence of reaction conditions, allowing for the validation of proposed mechanistic pathways.

Kinetic Analysis of P-N Bond Hydrolysis: While specific kinetic data for this compound is not widely available, studies on analogous phosphoramidates provide a clear framework. The hydrolysis of these compounds is often studied as a function of pH. nih.gov

Acidic Conditions: The hydrolysis of diribonucleoside 3',5'-(3'-N-phosphoramidates) at pH 2-6 shows a first-order dependence on the H⁺ concentration, consistent with an acid-catalyzed mechanism for P-N bond cleavage. nih.gov

Alkaline Conditions: In alkaline solutions (pH > 9), the same compounds exhibit hydroxide ion-catalyzed hydrolysis that is first-order in [OH⁻]. nih.gov

pH-Independent Region: Between pH 6 and 8, a pH-independent reaction pathway can compete with the base-catalyzed cleavage. nih.gov

Kinetic studies on enzyme-catalyzed hydrolysis also provide mechanistic insights, where individual rate constants for substrate binding, hydrolysis, and product release can be determined. nih.govnih.gov For example, a kinetic study of kinesin ATPase showed that ADP dissociation is the rate-limiting step of the cycle. nih.gov Similar analyses for this compound could distinguish between different potential rate-limiting steps in its reactions.

| Reaction Condition (Analog System) | Kinetic Order | Rate-Limiting Step Indication | Source |

| Acidic Hydrolysis (pH 2-6) | First-order in [H⁺] | Protonation step is pre-equilibrium | nih.gov |

| Alkaline Hydrolysis (pH > 9) | First-order in [OH⁻] | Nucleophilic attack by OH⁻ is key | nih.gov |

| Enzymatic Hydrolysis | Varies by step | Can identify slowest step (e.g., product release) | nih.govnih.gov |

Computational Probing of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for investigating reaction mechanisms at the molecular level. acs.orgresearchgate.net These methods allow for the mapping of potential energy surfaces, the identification of intermediates and transition states, and the calculation of activation barriers, providing insights that are often difficult to obtain experimentally. acs.org

For reactions involving this compound, computational studies could elucidate:

Nucleophilic Substitution: DFT calculations can distinguish between concerted and stepwise Sₙ2@P mechanisms by locating the relevant stationary points (minima and saddle points) on the potential energy surface. rsc.org A study on the insertion of arynes into a P-N bond showed the reaction proceeds via a [2+2] cycloaddition followed by ring-opening, with DFT calculations predicting the stereospecificity of the reaction. rsc.org

Thionation of Amides: In a computational study on the thionation of amides by a phosphorus-containing reagent, DFT calculations revealed a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate, followed by a cycloreversion. acs.orgresearchgate.net The second step was identified as the rate-limiting one.

Phosphono Migration: DFT calculations have been used to support a proposed carbocation-mediated mechanism for an enzyme-catalyzed phosphono group migration, providing energetic data for the proposed intermediates. nih.gov

| Computational Method | Investigated Reaction (Analog System) | Key Findings | Source |

| DFT | Aryne insertion into P-N bond | Stereospecific [2+2] cycloaddition/ring-opening mechanism | rsc.org |

| DFT | Thionation of amides | Two-step cycloaddition/cycloreversion; identifies rate-limiting step | acs.orgresearchgate.net |

| DFT | Enzyme-catalyzed phosphono migration | Supports formation of a carbocation intermediate | nih.gov |

Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the reaction pathway. acs.org

Investigation of Phosphono Migration Reactions in Related Systems

The rearrangement of phosphorus-containing groups is a fascinating and synthetically useful transformation. While not widely reported for this compound itself, studies on related systems have uncovered novel phosphono migration reactions.

A notable example is the enzyme-catalyzed 1,2-phosphono migration. researchgate.net The enzyme HppE, which typically catalyzes an epoxidation reaction, was found to convert an alternative substrate, (R)-1-hydroxypropylphosphonic acid, into an aldehyde product via a 1,2-shift of the phosphonate (B1237965) group. researchgate.netnih.gov Mechanistic studies, including the use of substrate analogs and DFT calculations, provided compelling evidence that this transformation proceeds through the formation of a substrate-derived carbocation intermediate, representing a new paradigm for biological C-P bond cleavage. researchgate.netnih.govresearchgate.net

Another type of rearrangement is the 1,3-migration of a phosphorus group. In a system involving an iron-1,3-diene complex, coordination of the iron moiety facilitates the regioselective deprotonation at the C-3 position of a dienyl phosphate (B84403), leading to an intramolecular 1,3-migration of the phosphorus group from oxygen to carbon. acs.orgacs.org Crossover experiments confirmed that the migration process is intramolecular. acs.orgacs.org

| Migration Type | System | Key Features | Source |

| 1,2-Phosphono Migration | (R)-1-HPP with HppE enzyme | Enzyme-catalyzed; proceeds via a carbocation intermediate | researchgate.netnih.gov |

| 1,3-Phosphate Migration | Iron-coordinated dienyl phosphate | Intramolecular; enabled by regioselective deprotonation | acs.orgacs.org |

These examples highlight that phosphono group migrations are mechanistically rich processes, often involving reactive intermediates and specific catalysts or coordinating agents to control the regioselectivity of the rearrangement.

Comprehensive Structural Characterization and Spectroscopic Analysis of Benzenephosphonanilide

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. mdpi.com This powerful analytical technique provides precise information on atomic positions, allowing for the calculation of bond lengths, bond angles, and torsion angles within the molecule. researchgate.net For Benzenephosphonanilide, a successful SC-XRD analysis would yield the absolute configuration (R or S) of the chiral phosphorus center, a critical detail that influences its interaction with other chiral molecules.

The analysis of a suitable single crystal of this compound would reveal the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the crystal's translational and rotational symmetry. spectrabase.com This data allows for the elucidation of intermolecular interactions, such as hydrogen bonding involving the N-H group and the phosphoryl (P=O) oxygen, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not available in this context, the technique remains the gold standard for obtaining fundamental structural information on such compounds. derpharmachemica.comresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. derpharmachemica.com By analyzing the spectra of different nuclei, primarily ³¹P, ¹H, and ¹³C, a detailed picture of the molecule's connectivity and chemical environment can be constructed.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. d-nb.infodtic.mil The chemical shift (δ) of the phosphorus atom in this compound is highly sensitive to its electronic environment. For phosphonamidates, the ³¹P signal typically appears in a characteristic region of the spectrum. libretexts.orgslideshare.net The spectrum is usually recorded with proton decoupling to simplify the signal to a singlet, whose position relative to a standard (85% H₃PO₄) is measured. huji.ac.il

In addition to the chemical shift, coupling constants between phosphorus and adjacent protons (J-coupling) provide valuable structural data. stackexchange.com These couplings, observed in proton-coupled ³¹P spectra or in ¹H spectra, follow predictable patterns based on the number of intervening bonds. nih.govvscht.cz

Table 1: Predicted ³¹P NMR Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Comments |

|---|---|---|

| Chemical Shift (δ) | ~36 ppm | Based on typical values for related phosphonamidates. slideshare.net |

| ¹J(P,H) | N/A | No proton is directly bonded to the phosphorus atom. |

| ²J(P,N,H) | ~10-20 Hz | Coupling between the phosphorus and the N-H proton. |

| ³J(P,C,C,H) | ~5-10 Hz | Coupling to ortho-protons on the P-phenyl ring. stackexchange.com |

| ⁴J(P,N,C,C,H) | < 3 Hz | Coupling to ortho-protons on the N-phenyl (anilide) ring. |

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comderpharmachemica.comchemicalbook.com The spectra would show distinct signals for the two different aromatic rings—the phenyl group directly attached to phosphorus (P-phenyl) and the anilide phenyl group (N-phenyl).

In the ¹H NMR spectrum, the aromatic protons would appear in the range of 6.5-8.0 ppm. The protons on the P-phenyl ring are expected to be deshielded compared to those on the N-phenyl ring and will exhibit coupling to the ³¹P nucleus. The N-H proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. slideshare.net

The ¹³C NMR spectrum will show 12 distinct signals in the aromatic region (approx. 110-140 ppm), as the two phenyl rings are inequivalent. amanote.comrsc.org The carbons of the P-phenyl ring will show J-coupling with the ³¹P nucleus, which is a key feature for assignment. The ipso-carbon (C-1) of the P-phenyl ring is expected to show a large coupling constant. acs.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| N-H | 8.0 - 9.0 | br s | - |

| P-Ph (ortho-H) | 7.7 - 7.9 | m | ³J(H,H) ≈ 7-8, ³J(P,H) ≈ 5-10 |

| P-Ph (meta/para-H) | 7.4 - 7.6 | m | ³J(H,H) ≈ 7-8 |

| N-Ph (ortho-H) | 7.2 - 7.3 | d | ³J(H,H) ≈ 7-8 |

| N-Ph (meta-H) | 7.0 - 7.1 | t | ³J(H,H) ≈ 7-8 |

| N-Ph (para-H) | 6.8 - 6.9 | t | ³J(H,H) ≈ 7-8 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted δ (ppm) | Coupling to ³¹P | Comments |

|---|---|---|---|

| P-Ph (ipso-C) | 130 - 135 | Yes (¹J large) | Directly bonded to phosphorus. |

| P-Ph (ortho-C) | 132 - 134 | Yes (²J) | |

| P-Ph (meta-C) | 128 - 130 | Yes (³J) | |

| P-Ph (para-C) | 131 - 133 | Yes (⁴J small) | |

| N-Ph (ipso-C) | 138 - 142 | No | Bonded to nitrogen. |

| N-Ph (ortho-C) | 118 - 122 | No | |

| N-Ph (meta-C) | 129 - 131 | No | |

| N-Ph (para-C) | 123 - 126 | No |

Due to the chiral nature of the phosphorus center, this compound exists as a pair of enantiomers. While these enantiomers have identical NMR spectra under normal conditions, they can be distinguished using a chiral solvating agent (CSA). libretexts.org CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different and thus have distinct NMR signals. libretexts.org

For chiral phosphorus compounds like phosphonamidates, N-protected amino acids have proven to be effective CSAs. libretexts.orgslideshare.netdntb.gov.ua For instance, N-Fmoc-N'-Boc-L-tryptophan can be added to a solution of racemic this compound. libretexts.org In the ³¹P NMR spectrum, the single peak of the racemate would split into two separate signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The chemical shift difference (Δδ) between these signals, though often small (in the parts-per-billion, ppb, range), allows for the determination of the enantiomeric excess (ee) of the sample by integrating the respective peak areas. libretexts.orgslideshare.net This method provides a rapid and convenient way to assess the enantiomeric purity of chiral phosphorus compounds. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₂NOP), the calculated molecular weight is approximately 217.22 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. hmdb.ca

The fragmentation of the molecular ion is governed by the relative strengths of the bonds and the stability of the resulting fragments. For organophosphorus compounds, fragmentation pathways often involve the cleavage of bonds adjacent to the phosphorus atom. aip.orguc.edu

Table 4: Predicted Key Fragmentation Pathways for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Comments |

|---|---|---|---|

| 217 | [C₁₂H₁₂NOP]⁺ | - | Molecular Ion (M⁺) |

| 140 | [C₆H₅PO₂]⁺ | •NHC₆H₅ | Cleavage of the P-N bond |

| 124 | [C₆H₅NPO]⁺ | •C₆H₅ | Cleavage of the P-C bond |

| 93 | [C₆H₅NH₂]⁺ | C₆H₅PO | Fragmentation with hydrogen transfer |

| 92 | [C₆H₅N]⁺ | C₆H₅POH | Cleavage of P-N and P-C bonds |

| 77 | [C₆H₅]⁺ | C₆H₅NPOH | Loss of the phenyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net IR and Raman spectroscopy are complementary: vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. scispace.com

This compound possesses several key functional groups that give rise to characteristic bands. The P=O (phosphoryl) stretch is typically a very strong and prominent absorption in the IR spectrum. The N-H group gives rise to both stretching and bending vibrations. The two phenyl rings contribute to multiple bands corresponding to C-H and C=C stretching and bending modes. researchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3150 - 3300 | Medium, Broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| P=O | Stretch | 1200 - 1250 | Very Strong | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| N-H | Bend | 1500 - 1550 | Medium | Weak |

| P-N | Stretch | 900 - 950 | Medium | Medium |

| P-C (Phenyl) | Stretch | 1435 - 1450 | Strong | Medium |

| Aromatic C-H | Out-of-plane Bend | 690 - 770 | Strong | Weak |

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Composition

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the elemental composition and electronic states of a material. libretexts.org The method is based on the photoelectric effect, where irradiating a sample with photons of sufficient energy causes the emission of electrons. fu-berlin.de The kinetic energy of these photoemitted electrons is measured, which allows for the calculation of their binding energy within the material. This binding energy is characteristic of the element and its specific chemical environment. tum.de The technique is broadly divided into X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), distinguished by the energy of the photon source used.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), utilizes soft X-rays to eject core-level electrons. tum.de This provides detailed information about the elemental composition and the chemical (oxidation) state of the atoms within the top 1-10 nanometers of a sample's surface. libretexts.org For a molecule like this compound (C₆H₅P(O)(NHC₆H₅)), XPS analysis would reveal the presence of carbon, nitrogen, oxygen, and phosphorus. More importantly, it would provide insight into their chemical environments through subtle shifts in their core-level binding energies.

The high-resolution XPS spectrum of this compound would be deconvoluted to identify specific functional groups.

Carbon (C 1s): The C 1s spectrum would show multiple peaks. The primary peak, typically around 284.5-285.0 eV, would correspond to the C-C and C-H bonds within the two phenyl rings. tum.de Carbons bonded to nitrogen (C-N) and phosphorus (C-P) would appear at slightly higher binding energies due to the electronegativity of these heteroatoms.

Nitrogen (N 1s): The N 1s peak for the amide linkage (P-N) is expected in the range of 399.0-401.0 eV. researchgate.netresearchgate.net Its precise position would indicate the nature of the chemical bonding and electron density around the nitrogen atom.

Phosphorus (P 2p): The P 2p spectrum provides direct information about the chemical state of the phosphorus atom. For a pentavalent phosphonamide, the P 2p₃/₂ peak would be expected at a binding energy that reflects its bonding to a phenyl group, an oxygen atom, and a nitrogen atom. scispace.comresearchgate.net

The quantitative analysis of these peak areas allows for the determination of the surface elemental stoichiometry, confirming the compound's identity.

Interactive Data Table: Predicted XPS Core-Level Binding Energies for this compound

| Element | Core Level | Functional Group | Predicted Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (phenyl) | ~284.8 |

| C-P (phenyl) | ~285.5 | ||

| C-N (aniline) | ~286.0 | ||

| Nitrogen | N 1s | P-N-C | 399.0 - 401.0 |

| Oxygen | O 1s | P=O | 531.0 - 533.0 |

| Phosphorus | P 2p | C-P(O)-N | ~133.0 - 134.0 |

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS employs lower-energy UV photons to probe the valence electronic structure, specifically the molecular orbitals involved in chemical bonding. wsu.edu This technique is particularly useful for studying the highest occupied molecular orbitals (HOMO) and providing information on the electronic properties of conjugated systems. arxiv.org

Correlation of Spectroscopic Data with Electronic Densities and Bond Parameters

A deeper understanding of the structure and reactivity of this compound can be achieved by correlating experimental spectroscopic data with theoretically calculated electronic and structural parameters. Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for modeling the electronic structure, electron density distribution, and bonding characteristics of molecules. researchgate.net

Electronic Densities and XPS Chemical Shifts

The chemical shifts observed in XPS are directly related to the electrostatic environment and the partial atomic charge of the photo-emitting atom. Higher binding energies are generally associated with atoms in a more electron-deficient (more positive) environment. scielo.org.za Theoretical calculations can determine the distribution of electron density across the this compound molecule.

Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom (C, N, O, P). A direct correlation is expected between these calculated NBO charges and the experimentally measured XPS core-level binding energies. For instance, the calculated positive charge on the phosphorus atom would correlate with its relatively high P 2p binding energy. Similarly, variations in the calculated charges on the different carbon atoms of the phenyl rings would correspond to the observed fine structure in the C 1s spectrum.

Bond Parameters, Vibrational Frequencies, and Bond Indices

Theoretical calculations can provide detailed information about the geometry and bonding within the this compound molecule, including bond lengths, bond angles, and bond orders. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density (ρ) at the bond critical points (BCPs) between atoms, which provides a quantitative measure of bond strength. researchgate.netscielo.org.mx

These calculated parameters can be correlated with data from vibrational spectroscopy (Infrared and Raman). For example, the calculated bond length and the electron density at the BCP for the P=O bond would be expected to show a strong correlation with the frequency of the P=O stretching vibration observed in the IR spectrum. A shorter, stronger bond (higher electron density) will vibrate at a higher frequency.

Furthermore, calculated Wiberg bond indices, which provide a measure of the bond order, can also be correlated with spectroscopic data. scielo.org.mx The bond indices for the C-C bonds within the benzene (B151609) rings would be intermediate between 1 and 2, reflecting the aromatic delocalization, which is consistent with UV-Vis and UPS data that probe the π-electron system. ibchem.comfiveable.me The bond indices for the P-N, P-C, and P=O bonds provide insight into the degree of covalent character and delocalization within the phosphonamide linkage.

Interactive Data Table: Correlation of Spectroscopic and Theoretical Parameters for this compound

| Spectroscopic Data | Theoretical Parameter | Type of Correlation |

| XPS Core-Level Binding Energies | NBO Partial Atomic Charges | Higher binding energy correlates with a more positive partial charge. |

| UPS Valence Band Spectrum | HOMO/LUMO Energies & Orbitals | The onset of the UPS spectrum relates to the HOMO energy; spectral features reflect the density of valence molecular orbitals. |

| IR Vibrational Frequencies (e.g., ν(P=O)) | Calculated Bond Lengths & Force Constants | Higher frequency correlates with shorter, stronger bonds and higher force constants. |

| IR Vibrational Frequencies | Electron Density at Bond Critical Point (QTAIM) | Higher frequency correlates with greater electron density at the BCP. |

| Aromaticity (from NMR/UV-Vis) | Wiberg Bond Indices for C-C bonds | Bond indices between 1 and 2 confirm electron delocalization characteristic of aromaticity. |

By combining experimental spectroscopic analysis with theoretical calculations, a comprehensive and scientifically rigorous model of the electronic structure and bonding in this compound can be developed.

Computational Chemistry and Theoretical Modeling of Benzenephosphonanilide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the geometries, energies, and spectroscopic properties of molecules. nih.govajchem-a.com For Benzenephosphonanilide, DFT calculations can elucidate its electronic properties and predict its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

Reactivity descriptors such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index can be calculated from HOMO and LUMO energies. ajchem-a.comirjweb.com These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule, which helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how this compound might interact with other molecules, including potential substrates or biological receptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and interactions. nih.gov

For this compound, MD simulations can be employed to perform a thorough conformational analysis. By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape might change in different environments. The simulations can reveal the dynamics of the phenyl rings and the anilide group, highlighting the range of motion and preferred orientations.

When studying this compound as a potential ligand, MD simulations are invaluable for understanding its dynamics when interacting with a biological target, such as a protein. nih.gov After an initial binding pose is predicted by methods like molecular docking, MD simulations can be used to refine this pose and assess the stability of the protein-ligand complex. These simulations can reveal how the ligand adjusts its conformation within the binding site and can highlight key interactions, such as hydrogen bonds, that are maintained over time. nih.gov Analysis of the simulation trajectory can also provide information on the flexibility of the protein's binding pocket in response to the ligand.

Table 2: Typical Parameters for an MD Simulation of a this compound-Protein Complex

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | A model to represent water molecules in the simulation. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation. | 100-1000 nanoseconds |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Quantum Chemical Analysis of Bonding Characteristics and Aromaticity

Quantum chemical methods provide a detailed understanding of the nature of chemical bonds and the electronic properties of molecules. nih.govskoltech.ru For this compound, these methods can be used to analyze the bonding characteristics of the phosphorus center and the aromaticity of the phenyl rings.

The nature of the phosphorus-nitrogen (P-N) and phosphorus-carbon (P-C) bonds can be investigated using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analyzes the electron density topology to characterize chemical bonds, providing information on bond strength and the degree of covalent versus ionic character. skoltech.ru This can help in understanding the stability and reactivity of the phosphonanilide moiety.

Aromaticity is a key concept in organic chemistry that describes the stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. openaccessjournals.comyoutube.com The two benzene (B151609) rings in this compound are expected to be aromatic. However, the phosphonanilide substituent may influence the degree of aromaticity. Quantum chemical calculations can quantify this through various aromaticity indices, such as:

Hückel's Rule (4n+2 π electrons): A fundamental rule for determining aromaticity. youtube.comyoutube.com

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. mdpi.com A value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. A negative value typically indicates aromaticity.

By calculating these indices, researchers can assess the electronic delocalization in the phenyl rings and understand how the phosphorus-containing group modulates their aromatic character.

Ab Initio and Semi-Empirical Methods in Conformational Landscape Mapping

Mapping the conformational landscape of a flexible molecule like this compound is essential for understanding its structure-property relationships. This involves identifying all stable low-energy conformations (conformers) and the transition states that connect them. Both ab initio and semi-empirical quantum chemical methods are employed in this process, often in a complementary fashion.

Semi-empirical methods , such as AM1 and PM3, are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.orguni-muenchen.de These methods are computationally much faster than ab initio methods, making them suitable for initial, broad explorations of the potential energy surface. wikipedia.orguomustansiriyah.edu.iq A systematic conformational search using a semi-empirical method can quickly generate a large number of possible conformations, providing a comprehensive overview of the conformational space.

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental parameters, offer higher accuracy. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, combined with appropriate basis sets, can provide more reliable energies and geometries. Due to their higher computational cost, ab initio methods are often used to refine the geometries and relative energies of the low-energy conformers previously identified by semi-empirical methods or molecular mechanics. This hierarchical approach allows for an efficient and accurate mapping of the conformational landscape.

Table 3: Comparison of Computational Methods for Conformational Analysis

| Method Type | Examples | Advantages | Disadvantages | Typical Application |

| Semi-Empirical | AM1, PM3, RM1 | Fast, suitable for large molecules. nih.gov | Lower accuracy, dependent on parameterization. | Initial conformational search. |

| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | High accuracy, not reliant on empirical parameters. | Computationally expensive, limited to smaller systems. | Refinement of energies and geometries of key conformers. nih.gov |

In Silico Approaches to Ligand Design and Protein-Ligand Interactions

In silico methods are computational techniques used in drug discovery to identify and optimize potential drug candidates. nih.govresearchgate.net this compound can serve as a scaffold or a starting point for the design of new ligands that target specific proteins.

Ligand-Based Drug Design: If the structure of the target protein is unknown, but a set of molecules with known activity is available, ligand-based methods can be used. A pharmacophore model can be developed based on the common chemical features of the active molecules. youtube.com This model represents the essential three-dimensional arrangement of features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, that are required for biological activity. This pharmacophore can then be used to screen virtual libraries of compounds to identify new molecules that fit the model.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, structure-based approaches like molecular docking can be employed. ajol.infomdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. mdpi.com This technique can be used to screen large libraries of compounds against a target protein, predicting their binding affinity and mode of interaction. ajol.infonih.gov For this compound and its derivatives, docking studies can help to:

Identify potential biological targets.

Predict the binding pose within the active site.

Estimate the binding affinity through scoring functions.

Guide the chemical modification of the ligand to improve its binding and selectivity. nih.gov

Following docking, the stability of the predicted protein-ligand complex can be further assessed using molecular dynamics simulations, as described in section 5.2. nih.gov Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are often performed to evaluate the drug-likeness of the designed compounds. researchgate.netresearchgate.net

Rational Design and Synthesis of Functionalized Benzenephosphonanilide Architectures

Design Principles for Modulating Stereogenic and Conformational Properties

The three-dimensional structure of benzenephosphonanilide derivatives is critical to their function. Modulating stereogenic and conformational properties involves controlling the spatial arrangement of atoms, which can be achieved through several design principles.

A primary focus is the creation of P-stereogenic centers. The phosphorus atom in this compound is tetrahedral, and if the two anilide groups or other substituents on the phosphorus are different, the phosphorus atom becomes a chiral center. The synthesis of such P-chiral compounds has received considerable attention due to their potential as chiral ligands in asymmetric catalysis. beilstein-journals.org One established method for creating these chiral centers is the separation of diastereoisomeric phosphorus amides, followed by a reliable conversion to the desired chiral acid or derivative. beilstein-journals.org For instance, reacting a chlorophosphine intermediate with a chiral amine, such as (S)-1-phenylethylamine, produces diastereoisomeric phosphonamides that can be separated by crystallization or chromatography. beilstein-journals.org Subsequent stereospecific reactions can then yield the enantiopure this compound.

Strategies for Derivatization at the Anilide Nitrogen Atoms

Modification of the anilide nitrogen atoms provides a direct route to alter the properties of the this compound scaffold. These derivatizations can influence solubility, hydrogen-bonding capabilities, and metabolic stability.

N-alkylation and N-arylation are common strategies. One-pot, copper-catalyzed C-N bond formation protocols have been developed for the synthesis of N-alkyl substituted benzimidazoquinazolinones, and similar methods can be adapted for benzenephosphonanilides. nih.gov These reactions often utilize readily available alkyl halides in the presence of a copper catalyst and a base. General protocols for the N-functionalization of related heterocyclic compounds, such as 1,2-azaborines, have been established using conditions for Buchwald-Hartwig amination for N-C(sp²) bond formation and copper-catalyzed N-alkynylation for N-C(sp) bonds, expanding the range of possible modifications. nih.gov Another approach involves a catalyst- and additive-free method where primary amines react with suitable precursors to form N-substituted aniline (B41778) derivatives, demonstrating a pathway for introducing substituents onto the nitrogen atom under mild conditions. beilstein-journals.org

These derivatization strategies allow for the introduction of a wide array of functional groups, from simple alkyl chains to more complex cyclic and aromatic systems. The choice of substituent can be guided by the desired application, such as introducing basic amines to improve aqueous solubility or adding lipophilic groups to enhance membrane permeability.

| Starting Material Class | Reagent | Reaction Type | Purpose of Derivatization |

| This compound | Alkyl Halide | N-Alkylation | Modify solubility, lipophilicity |

| This compound | Aryl Halide | N-Arylation (e.g., Buchwald-Hartwig) | Introduce aromatic systems, tune electronics |

| This compound | Alkyne | N-Alkynylation (Copper-catalyzed) | Introduce rigid linkers |

Functionalization of the Phenyl Ring for Tunable Properties

Standard electrophilic aromatic substitution reactions can be employed, although the phosphonanilide group's directing effects must be considered. More versatile methods include transition metal-catalyzed reactions. For instance, converting a bromo-substituted phenylphosphonanilide into an organolithium reagent allows for subsequent reaction with various electrophiles. mdpi.com This approach has been used to synthesize a variety of anthryl phosphine (B1218219) derivatives from 9-bromoanthracene. mdpi.com

The introduction of electron-withdrawing or electron-donating groups can modulate the electronic character of the phosphorus atom. An electron-withdrawing group, like a trifluoromethyl group, can increase the acidity of the P-OH group in a corresponding phosphonic acid, which can be relevant for catalytic applications. mdpi.com Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can increase the electron density on the phosphorus, influencing its nucleophilicity or ligand properties. mdpi.com The sensitivity of reactivity to the electronic properties of substituents has been well-established in related chemical systems. mdpi.comresearchgate.net These modifications are crucial for tuning the molecule for specific roles, such as ligands for metal catalysts or as bioactive compounds where electronic complementarity with a target is essential. researchgate.netnih.gov

| Substituent Type | Example Group | Effect on Phenyl Ring | Potential Impact on Properties |

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density | Alters basicity, ligand strength |

| Electron-Withdrawing | -CF₃, -NO₂ | Decreases electron density | Increases acidity, modifies reactivity |

| Halogen | -Br, -Cl | Inductive withdrawal, provides handle for cross-coupling | Enables further diversification |

| Bulky Group | -tBu, -Ph | Increases steric hindrance | Influences conformation, binding selectivity |

Scaffold Hopping and Bioisosteric Replacement in Phosphonanilide Design

In drug discovery, it is often desirable to replace the core structure (scaffold) of a molecule or specific functional groups while retaining its biological activity. uniroma1.it This can lead to compounds with improved pharmacokinetic properties, novel intellectual property, or different side-effect profiles. nih.govbhsai.org

Scaffold hopping involves replacing the central this compound core with a structurally different moiety that maintains the essential three-dimensional arrangement of key functional groups. uniroma1.itnih.gov The goal is to find a new chemotype that mimics the biological activity of the original compound. bhsai.org Computational methods are often used to search for new scaffolds that can present the anilide groups (or their replacements) in a similar spatial orientation. chemrxiv.orgnih.gov

Bioisosteric replacement is a more targeted approach where a specific part of the molecule is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov This strategy is used to solve specific problems encountered during lead optimization. nih.gov

Phenyl Ring Replacement : The benzene (B151609) ring is often a site of metabolic oxidation. It can be replaced with saturated, non-aromatic ring systems to improve metabolic stability and solubility. nih.gov Well-established bioisosteres for a phenyl ring include bicyclo[1.1.1]pentane (BCP) and cubane, which can replicate the geometry of para- or meta-substituted benzenes. beilstein-journals.orgenamine.net

Phosphate (B84403)/Phosphonate (B1237965) Mimics : The phosphonate group itself can be a target for bioisosteric replacement to modulate properties like cell permeability or resistance to phosphatases. Boronic acids and benzoxaboroles have been explored as phosphate bioisosteres, as the boron atom can form a tetrahedral species that mimics the phosphate structure. nih.gov

Anilide/Amide Replacement : The amide bonds in the anilide groups can be replaced by other functional groups to improve metabolic stability. Heterocyclic rings such as triazoles or oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amides. drughunter.com The trifluoroethylamine group is another emerging bioisostere for amides. drughunter.com

These strategies provide medicinal chemists with powerful tools to systematically modify the this compound structure to achieve a desired property profile. prismbiolab.com

Structure-Based Design Methodologies for Tailored Ligands

When the three-dimensional structure of a biological target, such as an enzyme or receptor, is known, structure-based design becomes a powerful tool for developing potent and selective ligands. ethernet.edu.etsemanticscholar.org This rational approach uses computational and experimental techniques to design molecules that fit precisely into the target's binding site. mdpi.com

The process typically begins with the crystal structure of the target protein, often in complex with a known ligand. nih.gov Computational docking programs can then be used to predict how different this compound derivatives might bind. These programs evaluate the geometric and chemical complementarity between the ligand and the binding pocket, scoring potential interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

This information guides the design of new derivatives. For example, if the binding pocket contains a hydrophobic region, a designer might add a lipophilic substituent to the phenyl ring or anilide groups to exploit this interaction. mdpi.com If a hydrogen bond donor on the protein is unoccupied, a corresponding acceptor can be engineered into the ligand. This iterative cycle of design, synthesis, and biological testing allows for the systematic optimization of binding affinity and selectivity. nih.govmdpi.comnih.gov This approach has been successfully used to develop inhibitors for a wide range of enzymes, and the principles are directly applicable to the design of tailored this compound-based ligands. mdpi.comnih.gov

Advanced Applications and Emerging Research Frontiers of Benzenephosphonanilide

Utilization in Organocatalysis and Ligand Development

The development of novel ligands is a cornerstone of modern catalysis. P,N (phosphorus-nitrogen) hybrid ligands, a class to which Benzenephosphonanilide belongs, are valued for their unique electronic and steric properties that can be fine-tuned for specific catalytic transformations. In principle, the phosphonamidate moiety could serve as a robust coordinating group for various metal centers. However, there is a lack of specific studies in the accessible literature detailing the synthesis of this compound-based ligands or their application as organocatalysts. The exploration of its potential in asymmetric catalysis or cross-coupling reactions remains an open area for future research.

Integration into Polymeric and Supramolecular Materials

The integration of phosphorus-containing compounds into polymers can impart desirable properties such as flame retardancy, thermal stability, and unique chemical functionalities.

Exploration in Sensing and Optoelectronic Devices Based on Photophysical Properties

Organophosphorus compounds, particularly those with extended π-conjugated systems, can exhibit interesting photophysical properties like fluorescence or phosphorescence, making them candidates for use in sensors and organic light-emitting diodes (OLEDs). The study of these properties is essential for such applications. Currently, there is a lack of published data on the specific photophysical characteristics of this compound, such as its absorption and emission spectra, quantum yields, or excited-state lifetimes. Consequently, its exploration for use in sensing or optoelectronic devices has not been reported.

Development of Chemical Probes for Intermolecular Interactions

Chemical probes are small molecules used to study and manipulate biological systems. The phosphonamidate functional group has been successfully employed in the design of such tools. For instance, ethynylphosphonamidates have been developed as cysteine-selective electrophiles for protein bioconjugation, allowing for the stable labeling and study of proteins. These studies demonstrate the utility of the phosphonamidate core in creating reactive probes to investigate molecular interactions. While this provides a strong proof-of-concept for the functional group, there are no specific reports of this compound itself being developed or utilized as a chemical probe for studying intermolecular interactions in biological contexts.

Conclusion and Future Research Directions

Synthesis and Reactivity: Challenges and Opportunities

The synthesis of phosphonamides and related compounds presents both challenges and opportunities for chemists. tandfonline.com A significant challenge lies in achieving selective and high-yield synthesis, particularly when dealing with multiple reactive sites. The formation of the phosphorus-nitrogen bond is a key step, and various methodologies have been developed for this purpose, including the use of phosphonochloridates with primary amines. sfu.ca However, the stability of the resulting phosphonamides can be a concern, as some have been found to be unstable under acidic conditions. sfu.ca

Opportunities for future research in the synthesis of Benzenephosphonanilide and its analogs include:

Development of Novel Catalytic Systems: Exploring new catalysts could lead to more efficient and selective synthetic routes. Organophosphorus catalysts, for instance, have shown promise in facilitating dehydration reactions for amide coupling. researchgate.net

Green Chemistry Approaches: The development of environmentally benign synthetic methods, minimizing the use of hazardous reagents and solvents, is a crucial area of focus.

Stereoselective Synthesis: For chiral derivatives of this compound, the development of stereoselective synthetic methods would be of significant interest, particularly for applications in catalysis and medicinal chemistry.

In terms of reactivity, the phosphorus center in this compound is expected to be electrophilic, making it susceptible to nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, can exhibit nucleophilic and basic properties. The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the phosphoryl group.

Potential for Novel Material Science Contributions

Organophosphorus compounds, particularly those containing phosphorus-nitrogen bonds, have garnered significant attention in material science, most notably for their flame-retardant properties. iafss.orgnih.govpinfa.eu Phosphonamidates and phosphoramidates have been investigated as effective flame retardants for a variety of polymers, including polyurethanes, acrylonitrile-butadiene-styrene (ABS), and ethylene-vinyl acetate (EVA). iafss.orgnih.govacs.org These compounds can act in both the gas phase, by scavenging flame-propagating radicals, and the condensed phase, by promoting char formation. nih.gov

Given its structure, this compound is a promising candidate for the development of novel flame retardants. The presence of both phosphorus and nitrogen could lead to synergistic effects, enhancing its flame-retardant efficacy. Future research in this area could focus on:

Incorporation into Polymer Matrices: Investigating the compatibility and performance of this compound and its derivatives as additives or reactive flame retardants in various polymer systems.

Mechanism of Action: Elucidating the specific flame-retardant mechanism of this compound to enable the design of more effective molecules.

Development of Polymeric Materials: The synthesis of polymers incorporating the this compound moiety into their backbone could lead to materials with inherent flame retardancy and potentially other desirable properties like enhanced thermal stability.

The following table summarizes the flame retardancy performance of a related phosphonamidate, DMPMP, in different polymer systems, illustrating the potential of this class of compounds.

| Polymer | Flame Retardant | Loading (wt%) | UL-94 Rating |

| ABS | DMPMP | 20 | V-0 |

| EVA | DMPMP | 10 | V-0 |

| ABS | N-RDP | 20 | No Rating |

| ABS | 4N-RDP | 20 | No Rating |

Data sourced from a study on a novel nitrogen-phosphorus flame retardant based on phosphonamidate. nih.gov

Advancements in Theoretical Understanding and Predictive Modeling

Computational chemistry offers powerful tools to investigate the structure, reactivity, and properties of molecules like this compound, especially in the absence of extensive experimental data. nih.govresearchgate.netnih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to analyze structural and electronic properties, interpret chemical reactivity using quantum descriptors, and predict spectroscopic characteristics. nih.govresearchgate.net

Future directions for the theoretical and computational study of this compound include:

Conformational Analysis: A detailed study of the conformational landscape of this compound is crucial for understanding its interactions with other molecules and its potential biological activity. Theoretical studies on related phosphonamides and sulfonamides have highlighted the importance of conformational preferences in their function as enzyme inhibitors. tandfonline.comacs.org

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of synthetic reactions and predict the reactivity of this compound towards various reagents.

Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as toxicity, flame retardancy, and other material characteristics. nih.govresearchgate.net Such models can guide the design of new derivatives with optimized performance. A study on phosphonate (B1237965) derivatives, for instance, successfully developed a model to predict toxicity based on quantum chemical descriptors. nih.govresearchgate.net

Molecular Dynamics Simulations: Simulations of this compound in different environments, such as in a polymer matrix or in solution, can provide insights into its behavior at the molecular level and inform its application in material science.

Emerging Interdisciplinary Research Areas for this compound Chemistry

The unique structural features of this compound open up possibilities for its application in various interdisciplinary fields.

Medicinal Chemistry: Organophosphorus compounds have a long history of use in medicine. researchgate.net The phosphonamide moiety has been explored as a transition state isostere for protease inhibitors. tandfonline.comacs.org The structural similarity of the phosphonamide linkage to the tetrahedral intermediate of amide hydrolysis makes it a promising scaffold for the design of enzyme inhibitors. tandfonline.com Future research could involve the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents.

Catalysis: Chiral phosphonamides and related organophosphorus compounds have been utilized as ligands in asymmetric catalysis. The development of chiral versions of this compound could lead to new and efficient catalysts for a range of organic transformations.

Supramolecular Chemistry and Crystal Engineering: The presence of multiple aromatic rings and potential hydrogen bonding sites (N-H) in this compound suggests that it could be a valuable building block for the construction of well-defined supramolecular architectures through non-covalent interactions.

Environmental Science: Some organophosphorus compounds are known for their environmental persistence and toxicity. However, certain microbial enzymes have been identified that can degrade organophosphorus compounds. nih.gov Research into the biodegradability and environmental fate of this compound would be crucial for any large-scale application. Furthermore, the development of this compound-based materials for environmental remediation, such as adsorbents for pollutants, could be an interesting avenue of exploration.

Q & A

Q. What are the established synthetic routes for Benzenephosphonanilide, and how can researchers optimize reaction conditions for high yield?

Methodological Answer:

- Synthetic Routes : this compound is typically synthesized via nucleophilic substitution between phenylphosphonic dichloride and aniline derivatives. Key steps include stoichiometric control of reactants and inert atmosphere conditions to prevent hydrolysis .

- Optimization : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize yield by varying reaction temperature (80–120°C) and monitoring via TLC. Report purity using HPLC (≥98%) and characterize intermediates via P NMR to track phosphonate group incorporation .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate compound at 25°C. Monitor degradation via UV-Vis spectroscopy at 240 nm (aromatic absorption band) over 24 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures.

- Data Analysis : Apply Arrhenius equation to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity in cross-coupling reactions be resolved?

Methodological Answer:

- Root-Cause Analysis :

- Contamination Checks : Use ICP-MS to rule out metal impurities (e.g., Pd, Cu) affecting catalytic cycles.

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates.

- Reproducibility : Replicate studies under strictly anhydrous conditions and compare with literature protocols .

- Statistical Validation : Perform Grubbs’ test to identify outliers in reported turnover numbers (TONs) .

Q. What strategies are effective for elucidating the mechanism of this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Biophysical Methods :

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () and stoichiometry.

- X-ray Crystallography : Co-crystallize this compound with target enzymes (e.g., phosphatases) to resolve binding modes.

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict allosteric effects .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound derivatives?

Methodological Answer:

- Comparative Analysis :

- Cell-Based Assays : Standardize cytotoxicity testing (e.g., MTT assay) across multiple cell lines (HEK293, HepG2) with controlled passage numbers.

- Metabolite Profiling : Use LC-HRMS to identify degradation products that may contribute to toxicity.

- Meta-Analysis : Aggregate published LC values and apply QSAR models to identify structural determinants of toxicity .

Data Management & Reporting

Q. How should large datasets from this compound studies (e.g., high-throughput screening) be organized and disclosed?

Methodological Answer:

- Data Structuring :

- Raw Data : Deposit in repositories like Zenodo or ChemRxiv with DOI links.

- Processed Data : Use SI Appendix tables to summarize key findings (e.g., IC, % yield).

- Ethical Reporting : Follow Beilstein Journal guidelines to avoid duplicating figures/tables in main text and supplement .

What are best practices for discussing unresolved questions about this compound’s reactivity in peer-reviewed manuscripts?

Methodological Answer:

- Framework :

- Contradictions : Explicitly compare results with prior studies (e.g., "Contrary to Smith et al. (2020), our data suggest...").

- Limitations : Acknowledge instrument sensitivity (e.g., NMR resolution) or kinetic sampling frequency.

- Future Directions : Propose isotope-labeling studies (N, O) to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.